![molecular formula C18H19Cl3O B14696859 1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene CAS No. 34197-06-3](/img/structure/B14696859.png)
1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene is an organic compound with the molecular formula C16H15Cl3O This compound is characterized by the presence of a benzene ring substituted with a methyl group and a trichloroethyl group attached to a propoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This is followed by a series of reactions to introduce the trichloroethyl and propoxyphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The trichloroethyl group may play a role in its reactivity and binding affinity. The compound can modulate specific biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene
- 1-Methyl-4-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]benzene
- 1-Methyl-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene
Uniqueness
1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene is unique due to the presence of the propoxy group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in its applications and effectiveness compared to similar compounds.
Propiedades
Número CAS |
34197-06-3 |
|---|---|
Fórmula molecular |
C18H19Cl3O |
Peso molecular |
357.7 g/mol |
Nombre IUPAC |
1-methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H19Cl3O/c1-3-12-22-16-10-8-15(9-11-16)17(18(19,20)21)14-6-4-13(2)5-7-14/h4-11,17H,3,12H2,1-2H3 |
Clave InChI |
YVADVIBCYDHUNZ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dioxo-2-benzofuran-5-carboxylic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14696780.png)
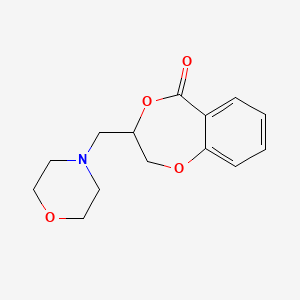
![N-(2'-Acetamido[1,1'-biphenyl]-2-yl)-N-acetylacetamide](/img/structure/B14696788.png)
![2-[2-(Ethenyloxy)ethyl]pyridine](/img/structure/B14696791.png)
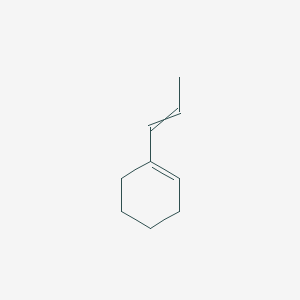
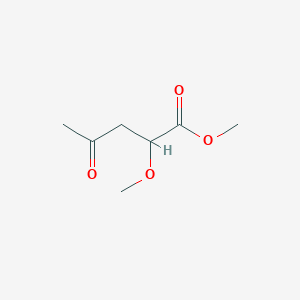
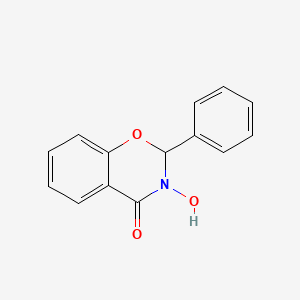
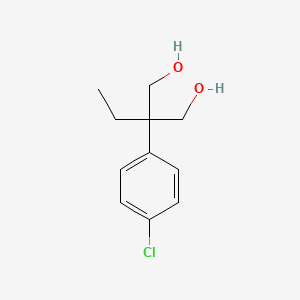
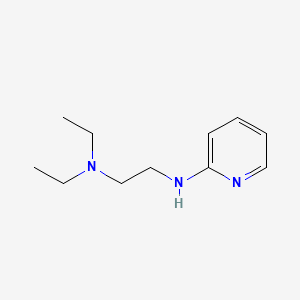
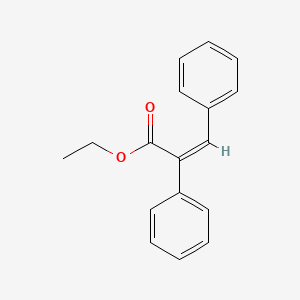
![2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]](/img/structure/B14696846.png)
![3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one](/img/structure/B14696853.png)


